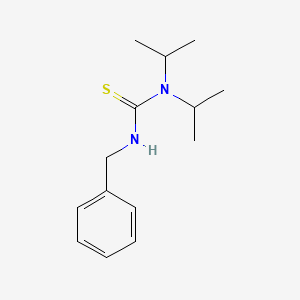

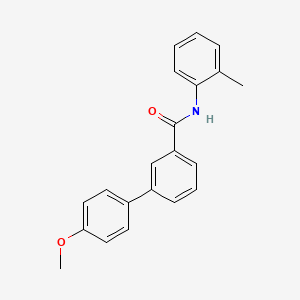

![molecular formula C11H15Cl2NO2 B5693127 2,2'-[(3,4-dichlorobenzyl)imino]diethanol](/img/structure/B5693127.png)

2,2'-[(3,4-dichlorobenzyl)imino]diethanol

Overview

Description

2,2'-[(3,4-dichlorobenzyl)imino]diethanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a chelating agent that can form stable complexes with metal ions, making it useful in many chemical and biological processes.

Scientific Research Applications

2,2'-[(3,4-dichlorobenzyl)imino]diethanol has been extensively studied for its potential applications in various fields of scientific research. One area of interest is its use as a chelating agent in metal ion detection and quantification. The compound forms stable complexes with metal ions such as copper, zinc, and nickel, making it useful in analytical chemistry.

Another area of research is its potential as a corrosion inhibitor. The compound has been shown to inhibit the corrosion of metals such as steel and aluminum in acidic environments. This property makes it useful in the development of protective coatings for metal surfaces.

Mechanism of Action

The mechanism of action of 2,2'-[(3,4-dichlorobenzyl)imino]diethanol involves the formation of stable complexes with metal ions. The compound contains two hydroxyl groups and a nitrogen atom, which can coordinate with metal ions to form chelate complexes. These complexes are stable and can be used in various chemical and biological processes.

Biochemical and Physiological Effects:

There is limited research on the biochemical and physiological effects of 2,2'-[(3,4-dichlorobenzyl)imino]diethanol. However, studies have shown that the compound has low toxicity and does not cause significant harm to living organisms.

Advantages and Limitations for Lab Experiments

One advantage of using 2,2'-[(3,4-dichlorobenzyl)imino]diethanol in lab experiments is its ability to form stable complexes with metal ions. This property makes it useful in various analytical chemistry applications. However, one limitation is that the compound is not readily available in large quantities, making it challenging to use in large-scale experiments.

Future Directions

There are several future directions for research on 2,2'-[(3,4-dichlorobenzyl)imino]diethanol. One area of interest is its potential as a drug delivery agent. The compound's ability to form stable complexes with metal ions could be useful in developing targeted drug delivery systems.

Another area of research is its potential as a corrosion inhibitor in the oil and gas industry. The compound's ability to inhibit corrosion could be useful in developing more effective and environmentally friendly corrosion inhibitors.

In conclusion, 2,2'-[(3,4-dichlorobenzyl)imino]diethanol is a chemical compound with potential applications in various fields of scientific research. Its ability to form stable complexes with metal ions makes it useful in analytical chemistry, corrosion inhibition, and potentially drug delivery. Further research is needed to explore its full potential in these areas.

properties

IUPAC Name |

2-[(3,4-dichlorophenyl)methyl-(2-hydroxyethyl)amino]ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15Cl2NO2/c12-10-2-1-9(7-11(10)13)8-14(3-5-15)4-6-16/h1-2,7,15-16H,3-6,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXYOXGSDQLJFDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN(CCO)CCO)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(3,4-Dichlorophenyl)methyl-(2-hydroxyethyl)amino]ethanol | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl [(4-ethoxyphenyl)sulfonyl]carbamate](/img/structure/B5693060.png)

![N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5693081.png)

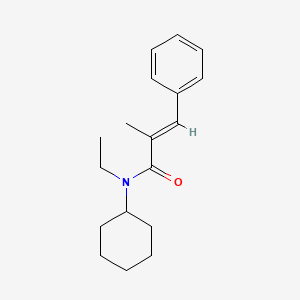

![4-[allyl(methylsulfonyl)amino]-N-cyclohexylbenzamide](/img/structure/B5693098.png)

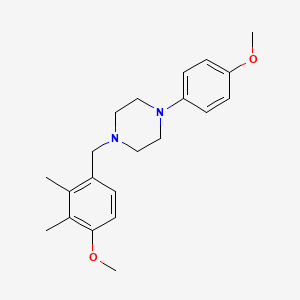

![N,N-dimethyl-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1,2-ethanediamine](/img/structure/B5693101.png)

![3-iodobenzaldehyde (5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5693119.png)

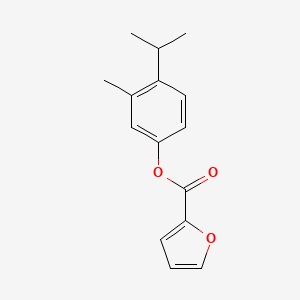

![1-methyl-4-[(3,5,6-trimethyl-1-benzofuran-2-yl)carbonyl]piperazine](/img/structure/B5693135.png)